molecular formula C12H8BrClFNO2S B7638131 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide

3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide

Cat. No.: B7638131
M. Wt: 364.62 g/mol
InChI Key: VDNUIBOLEBEWDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes reacting 3-bromobenzenesulfonyl chloride with 2-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt essential biological pathways, resulting in antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFNO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(15)7-11(12)14/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNUIBOLEBEWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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